Fragment Potency Contribution in EZH2 Inhibition: CPI-169 vs. Des-methyl/Achiral Analogs
The compound constitutes the essential chiral fragment of the clinical-stage EZH2 inhibitor CPI-169. CPI-169, which contains the (1-(ethylsulfonyl)piperidin-4-yl)ethyl moiety, inhibits EZH2 WT with an IC₅₀ of 0.24 nM . In stark contrast, the achiral, des-methyl fragment [1-(ethanesulfonyl)piperidin-4-yl]methanamine, when linked to structurally analogous EZH2 inhibitor cores, produces compounds with IC₅₀ values above 6 nM [1]. This represents an over 25-fold loss in potency attributable to the simplified amine terminus of the achiral comparator.
| Evidence Dimension | Enzymatic Inhibitory Potency (IC₅₀) on EZH2 WT |
|---|---|
| Target Compound Data | 0.24 nM (as the embedded fragment in CPI-169) |
| Comparator Or Baseline | [1-(ethanesulfonyl)piperidin-4-yl]methanamine-derived analog (e.g., US11059811 Example 1): IC₅₀ = 6.40 nM [1] |
| Quantified Difference | ~27-fold superior potency contributed by the target compound's specific fragment structure |
| Conditions | In vitro biochemical assay using human EZH2 wild-type enzyme and the PRC2 complex [1]. |
Why This Matters
Procurement of the correctly functionalized building block is essential for replicating the low-nanomolar potency of lead EZH2 inhibitors; simplified analogs introduce a confirmed loss of on-target biochemical activity.
- [1] BindingDB. Entry for BDBM50287053 (US11059811, Example 1) against EZH2 A677G mutant. BindingDB Project. View Source
